molecular formula C13H18BF2NO3 B3032230 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 1269233-12-6

3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No. B3032230
CAS RN: 1269233-12-6
M. Wt: 285.10
InChI Key: PAHTYRXPKLMBCR-UHFFFAOYSA-N
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Description

The compound 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the description of the compound . For instance, the paper titled "Preparation, Spectroscopy, Physicochemical Properties and X-ray Structure Analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline" discusses a compound with methoxy groups and an aniline moiety, which shares some structural similarities with the target compound. This suggests that the target compound may also exhibit specific interactions such as CH/pi type hydrogen bonds, as seen in the compound studied in .

Synthesis Analysis

The synthesis of related aniline derivatives is described in the papers. For example, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline is achieved through a multi-step process starting from a dinitro-trifluoromethylbenzene, involving fluorination, substitution, and reduction steps . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline is performed through hydrolysis, reduction, and addition reactions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate difluoromethoxy and dioxaborolane groups at the corresponding positions on the aniline ring.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be significantly influenced by the substituents attached to the aromatic ring. The paper on potentially useful NLO materials provides a vibrational analysis of various substituted anilines, which can be used to infer the effects of electron-donating and electron-withdrawing groups on the structure of aniline derivatives . This information could be relevant to understanding the molecular structure of this compound, as the difluoromethoxy and dioxaborolane groups would impact the electronic properties of the molecule.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the target compound. However, the study of 2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane discusses the determination of rate constants for ion pair formations , which could be relevant for understanding the reactivity of the fluorine-containing groups in the target compound. Additionally, the synthesis papers provide examples of reactions that aniline derivatives can undergo, such as substitution and addition reactions, which could also apply to the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be deduced from the spectroscopic and physicochemical analyses presented in the papers. The compound in is characterized by IR spectroscopy, NMR, and X-ray crystal analysis, and its thermochromic properties are identified. The vibrational analysis in provides insights into the effects of substituents on the aniline ring. These methods and findings could be used to predict the properties of this compound, such as its spectroscopic characteristics and potential thermochromic behavior.

Scientific Research Applications

Crystal Structure and Vibrational Properties Studies

Researchers have synthesized and characterized compounds related to 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Using techniques like FT-IR, NMR, MS, and X-ray diffraction, they confirmed the molecular structures of these compounds. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations provided insights into their spectroscopic data, geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital analysis (Wu, Chen, Chen, & Zhou, 2021).

Applications in Fluoride Shuttle Batteries

Boron-based anion acceptors, including compounds structurally similar to this compound, were examined as electrolyte additives in fluoride shuttle batteries. Their structural differences impacted the Lewis acidity of borate, which influenced fluoride ion conductivity and solubility, enhancing the performance of fluoride shuttle batteries (Kucuk & Abe, 2020).

Fluorescence Probes for Hydrogen Peroxide Detection

A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide (H2O2). These probes demonstrated varying fluorescence responses towards H2O2, which can be attributed to changes in the intramolecular charge transfer (ICT) excited state. This research indicates the potential of boronate ester-based compounds, like this compound, in developing sensitive detection systems for H2O2 (Lampard et al., 2018).

Photoluminescence and Base Doping in Polyfluorene Derivatives

Poly(2,7-fluorene) derivatives were synthesized through palladium-catalyzed couplings, involving a compound similar to this compound. These polymers exhibited high quantum yields and blue emission in solution. Upon base doping, novel acidic polyfluorene derivatives showed increased electrical conductivities, indicating potential applications in the fabrication of blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).

Development of Textile/Plastic Electrochromic Cells

A study reported the preparation and characterization of electrochromic polymers containing a unit structurally similar to this compound. These polymers, synthesized through Suzuki−Miyaura cross-coupling reactions, demonstrated solubility in common organic solvents and suitability for spray-coating film deposition, leading to potential applications in the development of textile/plastic electrochromic cells (Beaupré, Dumas, & Leclerc, 2006).

Synthesis of Novel Polymer for Solar Cell Applications

Researchers synthesized a novel polymer, using a monomer structurally related to this compound, for potential use as a counter electrode in dye-sensitized solar cells. The polymer demonstrated high conductivity and porosity, leading to a higher energy conversion efficiency compared to cells using traditional platinum counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

properties

IUPAC Name

3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BF2NO3/c1-12(2)13(3,4)20-14(19-12)8-5-9(17)7-10(6-8)18-11(15)16/h5-7,11H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHTYRXPKLMBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728888
Record name 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269233-12-6
Record name 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269233-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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